Technical Documentation Center

1-Bromocyclobutane-1-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromocyclobutane-1-carbonitrile
  • CAS: 39994-98-4

Core Science & Biosynthesis

Foundational

1-Bromocyclobutane-1-carbonitrile (CAS 39994-98-4): Structural Dynamics, Synthetic Protocols, and Applications in Spirocyclic Drug Design

Executive Summary & Strategic Importance In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of active pharmaceutical ingredients (APIs). Increasing the fraction of sp³-hybridized carbons (Fsp³) enhances a drug's solubility, metabolic stability, and target specificity.

1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) has emerged as a highly versatile, bifunctional building block[1]. Characterized by its strained cyclobutane ring and geminal substitution of an electrophilic bromine atom and an electron-withdrawing cyano group, this molecule serves as an ideal precursor for synthesizing spirocyclic scaffolds, 1,5-disubstituted tetrazoles, and oxadiazoles[2],[3]. This whitepaper details its physicochemical profile, provides a self-validating synthetic protocol, and maps its divergent applications in API development.

Physicochemical Profiling & Structural Dynamics

The unique reactivity of 1-bromocyclobutane-1-carbonitrile is driven by the inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) combined with the extreme polarization at the C1 position. The strong electron-withdrawing nature of the nitrile group makes the adjacent carbon highly susceptible to nucleophilic attack, while the bromide acts as an excellent leaving group.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Bromocyclobutane-1-carbonitrile
CAS Number 39994-98-4
Molecular Formula C5H6BrN
Molar Mass 160.01 g/mol
SMILES String N#CC1(Br)CCC1
EC Number 830-396-8
Physical State Liquid (at standard temperature and pressure)
Storage Conditions Sealed in dry environment, 2–8 °C[4]

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 1-bromocyclobutane-1-carbonitrile is typically achieved via the α -bromination of cyclobutanecarbonitrile.

Causality of Experimental Design: The α -proton of cyclobutanecarbonitrile is weakly acidic. Lithium diisopropylamide (LDA) is selected as the base due to its high pKa (~36) and significant steric bulk. This ensures quantitative and irreversible deprotonation while preventing unwanted nucleophilic addition to the electrophilic nitrile carbon. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to prevent over-bromination and to provide a controlled, easily handled solid source of electrophilic bromine.

Pathway1 A Cyclobutanecarbonitrile B Lithiated Keteneimine A->B LDA, THF -78 °C C 1-Bromocyclobutane- 1-carbonitrile B->C NBS -78 °C to RT

Caption: Synthetic pathway of 1-Bromocyclobutane-1-carbonitrile via alpha-lithiation and bromination.

Step-by-Step Experimental Workflow
  • System Preparation & Moisture Validation:

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add anhydrous THF (10 volumes).

    • Self-Validation: Perform a Karl Fischer titration on the THF; proceed only if H₂O < 10 ppm to prevent premature hydrolysis of the LDA.

  • Base Generation:

    • Add diisopropylamine (1.1 equiv) and cool the system to -78 °C using a dry ice/acetone bath.

    • Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Enolization:

    • Introduce cyclobutanecarbonitrile (1.0 equiv) dropwise over 15 minutes to manage the exothermic deprotonation.

    • Stir at -78 °C for 1 hour.

    • Self-Validation: Extract a 0.1 mL aliquot, quench in D₂O, and analyze via ¹H-NMR. The complete disappearance of the α -proton signal and >95% deuterium incorporation confirms the formation of the lithiated keteneimine intermediate.

  • Electrophilic Bromination:

    • Add a solution of recrystallized NBS (1.1 equiv) in anhydrous THF dropwise.

    • Maintain the reaction at -78 °C for 2 hours, then allow the system to slowly warm to room temperature.

  • Quench & Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Self-Validation: Analyze the crude mixture via GC-MS. The presence of a molecular ion doublet at m/z 159 and 161 (in a 1:1 ratio) confirms the incorporation of a single bromine atom[5].

  • Purification:

    • Purify via vacuum distillation or silica gel flash chromatography to yield the pure product.

Divergent Application Pathways in API Development

The geminal bifunctionality of 1-bromocyclobutane-1-carbonitrile makes it a privileged starting material for several advanced pharmacophores.

Pathway2 Core 1-Bromocyclobutane-1-carbonitrile Tetz 1,5-Disubstituted Tetrazoles Core->Tetz Azide Cycloaddition Oxad Oxadiazole Derivatives Core->Oxad Amidoxime Cyclization Spiro Spirocyclic Scaffolds Core->Spiro Alkylation / Reduction

Caption: Divergent application pathways of 1-Bromocyclobutane-1-carbonitrile in API development.

Key Downstream Workflows:
  • 1,5-Disubstituted Tetrazoles: The nitrile group acts as a direct precursor for tetrazole synthesis via [3+2] cycloaddition with sodium azide under Lewis acid catalysis[2]. Tetrazoles are highly valued as bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability.

  • Oxadiazoles: Reaction of the nitrile with hydroxylamine yields an amidoxime intermediate, which can be subsequently cyclized with an acid chloride to form 1,2,4-oxadiazoles[3]. These rings are frequent motifs in kinase inhibitors and CNS-active drugs.

  • Spirocyclic Scaffolds: The bromine atom can be displaced by a primary amine via an Sₙ2 mechanism. Subsequent reduction of the nitrile to a primary amine or hydrolysis to a carboxylic acid facilitates intramolecular cyclization, yielding spiro-pyrrolidines or spiro-piperidines.

Handling, Stability, and Safety Protocols

As an α -bromo nitrile, 1-bromocyclobutane-1-carbonitrile is a potent alkylating agent and must be handled with rigorous safety protocols. According to GHS classifications:

  • Flammability: Classified as a Flammable Liquid (Category 4, H227).

  • Toxicity: Exhibits Acute Toxicity across oral, dermal, and inhalation routes (Categories 3 and 4; H301, H311, H331).

  • Irritation: Causes skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319).

  • Target Organ Toxicity: May cause drowsiness or dizziness (STOT SE 3, H336).

Laboratory Mandates: All manipulations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, face shield). The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis of the nitrile or degradation of the bromide[4].

References

  • NextSDS - 1-bromocyclobutane-1-carbonitrile — Chemical Substance Information. Available at: [Link]

  • ChemBK - 39994-98-4 - Physico-chemical Properties. Available at: [Link]

  • PubChemLite / Université du Luxembourg - 1-bromocyclobutane-1-carbonitrile (C5H6BrN). Available at:[Link]

Sources

Exploratory

Spectroscopic Elucidation of 1-Bromocyclobutane-1-carbonitrile: A Comprehensive Technical Guide

Executive Summary 1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) is a highly versatile, conformationally restricted halogenated synthon widely utilized in the development of spirocyclic pharmacophores and bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) is a highly versatile, conformationally restricted halogenated synthon widely utilized in the development of spirocyclic pharmacophores and bioisosteric drug analogs[1][2]. Due to the high ring strain of the cyclobutane moiety and the competing inductive effects of the geminal bromine and cyano groups, this molecule presents a unique spectroscopic signature.

This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles of 1-bromocyclobutane-1-carbonitrile. It is designed to equip analytical chemists and drug development professionals with the mechanistic logic and self-validating protocols required for rigorous structural verification[3][4].

Structural Dynamics & Spectroscopic Causality

The spectroscopic behavior of 1-bromocyclobutane-1-carbonitrile is dictated by three primary structural factors:

  • Ring Strain & Hybridization: The cyclobutane ring possesses approximately 26 kcal/mol of strain energy. To minimize torsional strain, the ring adopts a puckered "butterfly" conformation. This puckering increases the s-character of the exocyclic C-H bonds, subtly deshielding the ring protons compared to unstrained alkanes[5].

  • Geminal Electron Withdrawal: The C1 carbon is bonded to both a highly electronegative bromine atom (-I effect) and a cyano group (-I and -M effects). This creates a localized region of extreme electron deficiency, heavily deshielding the adjacent alpha-carbons (C2 and C4).

  • Magnetic Anisotropy: The sp-hybridized C≡N triple bond generates a diamagnetic anisotropic cylinder. Protons situated in the equatorial plane of this cylinder experience additional deshielding, further complicating the chemical shift environment.

Nuclear Magnetic Resonance (NMR) Profiling

¹H-NMR: Diastereotopic Complexity

In a 1D ¹H-NMR spectrum (CDCl₃, 400 MHz), the cyclobutane protons do not appear as simple first-order multiplets. Because the molecule possesses a plane of symmetry passing through C1 and C3, the C2 and C4 carbons are enantiotopic. However, the two protons on C2 (and C4) are diastereotopic —one is cis to the bromine atom, and the other is cis to the cyano group.

  • C2 and C4 Protons (4H): These protons resonate downfield as a complex, second-order multiplet between 2.70 – 3.10 ppm . The strong deshielding is caused by the adjacent C1 electron-withdrawing groups. The complexity arises from large geminal coupling ( 2J≈−12 Hz) and vicinal coupling to the C3 protons.

  • C3 Protons (2H): Situated furthest from the inductive sink of C1, these protons appear upfield as a multiplet between 2.00 – 2.40 ppm .

¹³C-NMR: The Heavy Atom Effect

The ¹³C-NMR spectrum (CDCl₃, 100 MHz) resolves the carbon framework into four distinct environments[3][5]:

  • C1 (Quaternary, ~48.5 ppm): While the cyano group deshields this carbon, the bromine atom exerts a "heavy atom effect," which partially shields the nucleus compared to a lighter halogen like chlorine.

  • C2 / C4 (~38.2 ppm): Deshielded by the adjacent C1 center.

  • C3 (~17.5 ppm): The most shielded carbon in the ring, typical of the γ -position in substituted cyclobutanes.

  • C≡N (~119.0 ppm): The characteristic resonance of an aliphatic nitrile carbon.

Mass Spectrometry (EI-MS) & Fragmentation Logic

Under standard Electron Ionization (70 eV), 1-bromocyclobutane-1-carbonitrile exhibits a highly diagnostic fragmentation cascade.

The molecular ion ( M+∙ ) appears as a distinct doublet at m/z 159 and 161 in a ~1:1 ratio. This is the definitive isotopic signature of a single bromine atom ( 79 Br and 81 Br). The primary fragmentation pathway is driven by the relief of steric strain and the inherent weakness of the C-Br bond, leading to the homolytic expulsion of a bromine radical. The resulting cation at m/z 80 is stabilized by the adjacent cyano group.

A secondary, highly characteristic pathway for cyclobutanes is the[2+2] cycloreversion (cross-ring cleavage), resulting in the loss of neutral ethylene (C₂H₄).

MS_Fragmentation M M⁺ (m/z 159/161) [C₅H₆BrN]⁺ F1 [M - Br]⁺ (m/z 80) [C₅H₆N]⁺ M->F1 - Br• (Homolytic Cleavage) F2 [M - Br - HCN]⁺ (m/z 53) [C₄H₅]⁺ F1->F2 - HCN (m/z 27) F3 [M - Br - C₂H₄]⁺ (m/z 52) [C₃H₂N]⁺ F1->F3 - C₂H₄ (Ring Cleavage)

Figure 1: Proposed Electron Ionization (EI) mass spectrometry fragmentation pathway.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and E-E-A-T compliance, spectroscopic data acquisition must be treated as a self-validating system. The following protocols guarantee internal consistency.

Experimental_Workflow S1 Sample Preparation (Dissolution in CDCl₃ + TMS) S2 NMR Acquisition (¹H at 400 MHz, ¹³C at 100 MHz) S1->S2 S3 FTIR Analysis (ATR Crystal, 4000-400 cm⁻¹) S1->S3 S4 EI-MS Analysis (70 eV, Direct Injection) S1->S4 S5 Data Processing & Structural Elucidation S2->S5 S3->S5 S4->S5

Figure 2: Self-validating experimental workflow for spectroscopic data acquisition.

Step-by-Step Methodologies
  • NMR Acquisition (Internal Mass Balance Validation):

    • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H data at 400 MHz with a relaxation delay ( D1​ ) of 2 seconds.

    • Self-Validation: The TMS peak serves as the absolute zero-point reference. The integration of the C3 multiplet is set strictly to 2.00. The C2/C4 multiplet must integrate to exactly 4.00 (±0.05). Any deviation indicates impurity or incomplete relaxation.

  • FTIR-ATR Analysis (Background Integrity):

    • Protocol: Utilize a diamond-crystal Attenuated Total Reflectance (ATR) FTIR spectrometer. Acquire 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation: Perform an ambient air background scan immediately prior to sample loading. The absence of extraneous peaks validates crystal cleanliness. The presence of the sharp C≡N stretch (~2235 cm⁻¹) and C-Br stretch (~580 cm⁻¹) internally confirms the functional groups.

  • EI-MS Acquisition (Isotopic Validation):

    • Protocol: Introduce the sample via direct injection probe into a mass spectrometer operating at 70 eV.

    • Self-Validation: Prior to the run, calibrate the instrument using Perfluorotributylamine (PFTBA). The observation of the 1:1 doublet at m/z 159/161 acts as an internal validation of the bromine atom's presence, confirming the molecular formula C₅H₆BrN prior to fragmentation analysis.

Quantitative Data Consolidation

The following tables summarize the expected spectroscopic parameters derived from the structural and empirical dynamics of 1-bromocyclobutane-1-carbonitrile[3][5].

Table 1: NMR Chemical Shifts (CDCl₃, 298 K)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
¹H 2.70 – 3.10Multiplet (m)4HC2-H₂, C4-H₂Diastereotopic protons; deshielded by -Br and -CN.
¹H 2.00 – 2.40Multiplet (m)2HC3-H₂Shielded relative to C2/C4; puckered ring dynamics.
¹³C 119.0Singlet (s)1C-C≡NCharacteristic nitrile carbon.
¹³C 48.5Singlet (s)1CC1 (Quaternary)Balance of -CN deshielding and Br heavy atom effect.
¹³C 38.2Singlet (s)2CC2, C4Alpha to the electron-withdrawing center.
¹³C 17.5Singlet (s)1CC3Gamma position; least affected by inductive effects.
Table 2: FTIR & EI-MS Key Signatures
TechniqueSignal / PeakIntensityAssignment / Fragment
FTIR 2950, 2990 cm⁻¹MediumAliphatic C-H stretching (cyclobutane ring).
FTIR 2235 cm⁻¹Sharp, MediumC≡N stretching vibration.
FTIR 920 cm⁻¹WeakCyclobutane ring deformation (breathing mode).
FTIR 580 cm⁻¹StrongC-Br stretching vibration.
EI-MS m/z 159, 161~10% (1:1 ratio)Molecular Ion[ M+∙ ]; confirms 79 Br and 81 Br.
EI-MS m/z 80100% (Base Peak)[ M−Br ]⁺; stabilized cyclobutyl cation.
EI-MS m/z 53Medium[ M−Br−HCN ]⁺; subsequent fragmentation.
EI-MS m/z 52Medium[ M−Br−C2​H4​ ]⁺; cyclobutane cross-ring cleavage.

References

  • NextSDS. "1-bromocyclobutane-1-carbonitrile — Chemical Substance Information." NextSDS Database, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR2JmWjhdwSmPFuqmWtqYUcHv9v9Te34ZriL4SG6NmWT0LNSpJJYyyxe21M2BFh_RLO7RwYD_bccVGnxrxI6mQBMpSm6zmpfthgFK1ybyjpuyVDzYWjlvpSwU_a2xOnkj5Xu0d5rI5eL3Sd4th6x0WXjanKePu1EimD8soorvupzMviqa3Yw==]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." 8th Edition, John Wiley & Sons. Scribd, 2014.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFos3E1lf3M1140odmUdxsTgpYjmYTeBuRFTtTaqc2lUZFxM7-xc-rfNbZyKwyWwafNi4mmgWiHpKbqFFA41EssygXInBScgAG0S4yb0qdKrlNqsUsOLO1GhTZc90weHVQ-F3vqAp4qIhFSoQFyyU0amizEX0Tc_gaWN6WBFzj1KRXMXVxvpbI8KI7fuUBYZqzkJdemj0s=]
  • ChemBK. "39994-98-4 - Physico-chemical Properties." ChemBK Chemical Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGURrHDbAs1GxxVw8P2vbbGnX9dB3KjM8dwWNSwq8CWOwHGt38V-ELnsNSiEi8wlcg1Z7HIXevKPTIEV6Zk75O5xxtYsQ71pAsXwu5axLT1hGrsI6s5csXFJhyqvPOV420=]
  • BLD Pharm. "39994-98-4 | 1-Bromocyclobutane-1-carbonitrile Documentation." BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-wsOEJUDlYx7-4RNN5krCWJ4jUHg6KGPRKO8PMMH5ppSw01hO6N_dajnGAF1H7NEc3pwJbBLqwkDV2vZffWCLPCLKefdn4wLfzw3U1F2PRp_TovlhxcsRcIKqutKNTtQcb2DNf5Haa0aVwag=]
  • Lujan-Montelongo, J. A., et al. "How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy." Frontiers in Chemistry / PMC, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU4_2m8BO1ok6EsEIfZJcvC8piqLKLXnqiveucbVrn8qaAHwUiWUMHYclOSNUObSWfIZbp_KO33ZHLY3Am5B3UARGzR0WaFwGPH6iZgwuggNfm2Dmhg5cbdeChq_WmYBA5kw6CPT0-eETv8po=]

Sources

Foundational

Whitepaper: Initial Investigations and Synthetic Applications of 1-Bromocyclobutane-1-carbonitrile

Executive Summary 1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) is a critical bifunctional building block in modern drug discovery, frequently employed in the synthesis of complex spirocycles and sterically hindere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) is a critical bifunctional building block in modern drug discovery, frequently employed in the synthesis of complex spirocycles and sterically hindered active pharmaceutical ingredients (APIs)[1]. Featuring both a reactive geminal bromide and a nitrile group on a highly strained cyclobutane ring, it presents unique synthetic opportunities alongside inherent challenges such as steric hindrance and susceptibility to epimerization[2]. This technical guide details initial investigations into its reactivity, focusing on optimized cross-coupling methodologies and orthogonal functionalization pathways to provide a validated framework for drug development professionals.

Physicochemical Profiling and Stability

  • Molecular Formula: C5H6BrN[3]

  • Monoisotopic Mass: 158.97 Da[3]

  • Structural Liability: The presence of the strongly electron-withdrawing nitrile group adjacent to the C-Br bond increases the electrophilicity of the carbon center. However, it also renders the system highly prone to elimination or epimerization under harsh basic conditions, necessitating carefully controlled reaction environments[2].

C-C Bond Formation: Overcoming Steric and Electronic Mismatches

The primary utility of 1-bromocyclobutane-1-carbonitrile lies in its ability to install the cyclobutanecarbonitrile motif onto aryl or heteroaryl scaffolds. Direct arylation is historically complicated by the steric bulk of the cyclobutane ring and electronic deactivation by the nitrile group.

Copper-Mediated Ullmann-Type Coupling

Initial investigations explored classical Ullmann-type conditions utilizing catalytic Cu(I) species (10 mol% CuI) with 1,10-phenanthroline as a ligand in DMF/K3PO4 at 100°C[2].

  • Outcome: This system achieved only moderate yields (50-60%)[2].

  • Causality: The high temperatures required to force the Cu-mediated oxidative addition into the sterically hindered C-Br bond led to significant homocoupling of the arylboronic acid partner and premature degradation of the cyclobutane starting material[2].

Palladium-Catalyzed Suzuki-Miyaura Coupling (Optimized)

To suppress homocoupling and operate under milder conditions, a highly selective Palladium-catalyzed approach was developed[2].

  • Outcome: Using Pd(OAc)2 (5 mol%) with the SPhos ligand in a Toluene/Water (4:1) mixture at 80°C achieved an 85% isolated yield[2].

  • Causality: The use of a wide-bite-angle, electron-rich dialkylbiaryl phosphine ligand (SPhos) is critical. The extreme steric bulk of the ligand prevents inhibitory coordination of the substrate's nitrile group to the palladium center, while its electron richness accelerates the challenging oxidative addition into the C-Br bond[2].

Orthogonal Nitrile Functionalization

Beyond C-C coupling, the nitrile group serves as a versatile handle for downstream API elaboration. Table 1 summarizes the validated functionalization pathways and their respective functional group tolerances.

Table 1: Quantitative Summary of Nitrile Functionalization Pathways [2]

Reaction TypeReagents & ConditionsTarget ProductFunctional Group ToleranceIsolated Yield
Acid Hydrolysis H2SO4 (98%), 60°C, 4hCyclobutanecarboxamideSensitive to epimerization95%
Controlled Hydrolysis 30% H2O2, 2M NaOH, 0°C, 1hCyclobutanecarboxylic acidEster groups incompatible88%
Grignard Addition RMgBr, THF, -20°C, 12h; H3O+KetoneHalogen-compatible70-75%
Tetrazole Formation NaN3, ZnBr2, DMF, 120°C, 24h5-(Cyclobutyl)-1H-tetrazoleBase-sensitive groups unstable65%
Reduction BH3·SMe2, THF, reflux, 12hCyclobutylmethylamineEthers, ketones stable80%

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd-Catalyzed Suzuki Coupling

Objective: Synthesize aryl-cyclobutanecarbonitrile with integrated in-process controls to prevent homocoupling.

  • Preparation: In a rigorously dried Schlenk flask under argon, charge Pd(OAc)2 (5 mol%), SPhos (10 mol%), and the arylboronic acid (1.2 equiv)[2].

  • Solvent Addition: Add a degassed mixture of Toluene/Water (4:1, 0.2 M)[2]. Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step, while toluene solubilizes the organic components.

  • Substrate Addition: Introduce 1-Bromocyclobutane-1-carbonitrile (1.0 equiv)[1] via syringe.

  • Heating & Monitoring: Heat the biphasic mixture to 80°C[2]. Monitor via LC-MS every 2 hours. Self-Validation: The reaction is deemed on-track when the starting material mass (m/z 158.9) steadily decreases without the appearance of a biaryl homocoupling mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Tetrazole Cycloaddition

Objective: Convert the nitrile to a bioisosteric tetrazole ring.

  • Reaction Setup: Dissolve the cyclobutanecarbonitrile intermediate (1.0 equiv) in anhydrous DMF (0.5 M)[2].

  • Reagent Addition: Add NaN3 (3.0 equiv) and ZnBr2 (1.5 equiv)[2]. Causality: ZnBr2 acts as a critical Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO energy of the nitrile, facilitating the [3+2] cycloaddition with the azide ion.

  • Thermal Activation: Heat to 120°C for 24 hours behind a blast shield[2].

  • Quench & Isolate: Cool to 0°C and carefully quench with 1M HCl to precipitate the 5-(cyclobutyl)-1H-tetrazole. Filter and wash with cold water to yield the product (~65% yield)[2]. Self-Validation: The complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) in the FTIR spectrum confirms full conversion.

Logical Relationship & Workflow Diagram

Workflow cluster_coupling C-C Cross-Coupling (C-Br Activation) cluster_nitrile Nitrile Functionalization (-CN Activation) Core 1-Bromocyclobutane-1-carbonitrile (CAS: 39994-98-4) Ullmann Cu-Mediated Ullmann CuI / Ligand Yield: 50-60% Core->Ullmann Ar-B(OH)2 Homocoupling risk Suzuki Pd-Catalyzed Suzuki Pd(OAc)2 / SPhos Yield: 85% Core->Suzuki Ar-B(OH)2 High selectivity Hydrolysis Acid Hydrolysis -> Carboxamide Core->Hydrolysis H2SO4 (98%) Tetrazole Cycloaddition -> 1H-Tetrazole Core->Tetrazole NaN3, ZnBr2 Reduction Borane Reduction -> Primary Amine Core->Reduction BH3·SMe2

Fig 1: Synthetic workflow and functionalization pathways for 1-Bromocyclobutane-1-carbonitrile.

References

  • Title: 1-bromocyclobutane-1-carbonitrile (C5H6BrN) - PubChemLite Source: uni.lu URL: [Link]

  • Title: 39994-98-4 - ChemBK Source: chembk.com URL: [Link]

Sources

Exploratory

The Evolution of Cyclobutane Carbonitriles: From Spectroscopic Curiosities to Pharmaceutical Keystones

Executive Summary For decades, the cyclobutane motif was regarded by synthetic chemists as a highly strained, synthetically challenging curiosity. However, the discovery and characterization of cyclobutane carbonitriles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the cyclobutane motif was regarded by synthetic chemists as a highly strained, synthetically challenging curiosity. However, the discovery and characterization of cyclobutane carbonitriles (cyanocyclobutanes) marked a paradigm shift in organic chemistry and drug discovery. By combining the unique conformational rigidity of a puckered four-membered carbocycle with the versatile reactivity of a cyano group, these compounds have transitioned from subjects of fundamental microwave spectroscopy to indispensable building blocks in modern pharmacophores. This whitepaper explores the historical discovery, physicochemical properties, synthetic methodologies, and pharmaceutical applications of cyclobutane carbonitriles.

Historical Context: The Microwave Spectroscopy Era

The early understanding of cyclobutane carbonitriles did not originate in a synthetic organic lab, but rather in physical chemistry laboratories focused on molecular dynamics. In the 1960s and 1970s, institutions like the National Bureau of Standards (NBS) utilized microwave spectroscopy to decode the structural properties of highly energetic and strained small-ring environments[1][2].

A seminal breakthrough occurred in 1973 when researchers investigated the rotational spectrum of cyanocyclobutane[3]. Prior to this, the exact conformation of substituted cyclobutanes was heavily debated. The spectroscopic data definitively proved that cyanocyclobutane exists in a bent (puckered) equilibrium ground state . Crucially, the cyano group was found to predominantly occupy the equatorial position to minimize steric repulsion[3]. This foundational discovery highlighted the unique three-dimensional conformational constraints of the cyclobutane ring—a property that medicinal chemists would later exploit to reduce the entropic penalty of drug-target binding[4].

Chemical and Physical Properties

The utility of cyclobutane carbonitriles is dictated by the interplay between the strained carbocycle and the strongly electron-withdrawing nitrile group. The cyclobutane ring possesses a high strain energy, second only to cyclopropane among saturated monocarbocycles, which drives specific ring-opening and functionalization reactions[5].

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters of cyanocyclobutane that dictate its behavior in both synthetic reactions and biological systems[3][5].

PropertyValueScientific Significance
Ring Strain Energy 26.3 kcal/molImposes a high thermodynamic barrier for synthesis; drives the reactivity of downstream derivatives like bicyclobutanes (BCBs).
Dipole Moment ( μa​ ) 4.04 DIndicates extreme polarity along the a-axis due to the strongly electronegative cyano group, enhancing solubility in polar aprotic solvents.
Dipole Moment ( μc​ ) 0.92 DQuantifies the degree of ring puckering and out-of-plane cyano-bending.
Total Dipole Moment ( μ ) 4.14 DInfluences non-covalent interactions (e.g., hydrogen bond accepting) within enzymatic pockets.
Ground State Conformation Puckered (Bent)Forces substituents into specific 3D vectors (equatorial preference), locking pharmacophores into target-optimal geometries.

The Pharmaceutical Renaissance: Conformational Restriction

In medicinal chemistry, flexible alkyl chains often suffer from a high entropic penalty upon binding to a target receptor. The cyclobutane carbonitrile scaffold acts as a rigidifier[4]. By incorporating this motif, drug developers can lock flexible linkers into a puckered conformation, orienting pharmacophoric groups in a highly favorable geometry for target engagement[4].

Key Therapeutic Applications
  • Monoamine Reuptake Inhibitors: The compound 1-(4-Chlorophenyl)cyclobutanecarbonitrile is the defining intermediate in the synthesis of Sibutramine and its metabolites[6][7]. The cyclobutane ring ensures the optimal spatial arrangement of the chlorophenyl and amine groups for interacting with norepinephrine and serotonin transporters.

  • Cardiovascular Therapeutics: Cyclobutane-carbonitrile derivatives are critical in the industrial synthesis of Ivabradine, a medication used for the treatment of stable angina pectoris[8].

  • Covalent Warheads: Recently, cyclobutane carbonitriles have been utilized as precursors to synthesize Bicyclobutanes (BCBs). These highly strained bicyclic systems act as covalent warheads that react with specific cysteine residues in enzymatic pockets, opening new frontiers in targeted chemical biology[9].

PharmaApplications Root Cyclobutane Carbonitrile Scaffold Prop1 Conformational Rigidity (Puckered Ring) Root->Prop1 Prop2 High Strain Energy (26.3 kcal/mol) Root->Prop2 Prop3 Cyano Group Reactivity (Equatorial Preference) Root->Prop3 App1 Target Engagement (Reduced Entropic Penalty) Prop1->App1 App2 Bicyclobutane (BCB) Formation Prop2->App2 App3 Synthetic Intermediate (Amines, Acids) Prop3->App3 Drug1 Sibutramine / Ivabradine (Approved Drugs) App1->Drug1 Drug2 Covalent Warheads (Chemical Biology) App2->Drug2 App3->Drug1 Drug3 IDO Inhibitors (Immunotherapy) App3->Drug3

Caption: Structural properties of cyclobutane carbonitriles driving diverse pharmaceutical applications.

Experimental Methodology: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

The construction of the strained cyclobutane ring requires overcoming the 26.3 kcal/mol strain energy[5]. This is achieved thermodynamically by exploiting the high acidity of the α -proton adjacent to both the nitrile and the aryl group. The following self-validating protocol details the double-alkylation strategy used to synthesize this crucial pharmaceutical intermediate[6][10].

Step-by-Step Protocol & Causality

Step 1: System Preparation and Deprotonation

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0°C. Slowly add a solution of 4-chlorophenylacetonitrile (1.0 eq) in DMF.

  • Causality: The strongly electron-withdrawing cyano and chlorophenyl groups make the α -protons highly acidic. NaH deprotonates the carbon, forming a resonance-stabilized carbanion. DMF is chosen as a polar aprotic solvent because it solvates the Na+ cation, leaving a "naked," highly reactive carbanion. Strict anhydrous conditions are mandatory to prevent the hazardous generation of H2​ gas and the quenching of the carbanion.

Step 2: Intermolecular Alkylation

  • Action: Add 1,3-dibromopropane (1.1 eq) dropwise to the cooled solution. Stir for 1 hour at 0°C.

  • Causality: The carbanion undergoes an SN​2 nucleophilic substitution with one of the primary bromides of 1,3-dibromopropane, forming a mono-alkylated intermediate. The temperature is kept low to prevent premature, uncontrolled side reactions.

Step 3: Intramolecular Ring Closure

  • Action: Gradually warm the reaction mixture to room temperature, then heat to 60°C for 4–6 hours.

  • Causality: The second equivalent of base removes the remaining α -proton. Heating provides the necessary activation energy for the sterically hindered intramolecular SN​2 reaction. The immense thermodynamic driving force of the naked carbanion overcomes the 26.3 kcal/mol ring strain, forcing the cyclobutane ring to close.

Step 4: Quenching and Extraction

  • Action: Cool the mixture to 0°C and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine.

  • Causality: Saturated NH4​Cl provides a mild proton source to safely neutralize excess NaH without causing the hydrolysis of the sensitive nitrile group (which would occur if a strong aqueous acid like HCl were used). Brine washing effectively removes the highly polar DMF solvent from the organic layer.

Step 5: Analytical Validation

  • Action: Purify the crude product via silica gel chromatography. Validate the structure using 1H NMR spectroscopy.

  • Self-Validation Check: The protocol is considered successful if the 1H NMR spectrum shows the complete disappearance of the singlet α -protons (~3.7 ppm) of the starting nitrile, replaced by complex multiplets in the 1.8–2.8 ppm region, which correspond to the newly formed, puckered cyclobutane protons.

SynthesisWorkflow N1 4-Chlorophenylacetonitrile (Starting Material) N2 NaH in DMF (0°C) Deprotonation N1->N2 N3 Resonance-Stabilized Alpha-Carbanion N2->N3 Removes acidic proton N4 1,3-Dibromopropane Intermolecular SN2 N3->N4 N5 Mono-alkylated Intermediate N4->N5 First C-C bond formation N6 Intramolecular SN2 (60°C Heating) N5->N6 Second deprotonation N7 1-(4-Chlorophenyl) cyclobutanecarbonitrile N6->N7 Overcomes ring strain

Caption: Chemical synthesis pathway of 1-(4-Chlorophenyl)cyclobutanecarbonitrile via double alkylation.

Conclusion

The journey of cyclobutane carbonitriles from the microwave spectroscopy chambers of the 1970s to the forefront of modern medicinal chemistry is a testament to the power of structural understanding. By leveraging the unique physicochemical properties of the puckered cyclobutane ring—specifically its high strain energy and conformational rigidity—scientists have successfully developed targeted therapies with optimized binding affinities. As the field moves toward advanced modalities like bicyclobutane covalent warheads, the cyclobutane carbonitrile scaffold will undoubtedly remain a cornerstone of innovative drug discovery.

References

  • Durig, J. R., Carreira, L. A., & Lafferty, W. J. (1973). The rotational spectrum of cyanocyclobutane. Journal of Molecular Spectroscopy, 46(2), 187-193. Available at:[Link]

  • Lafferty, W. J., et al. Evolution of Microwave Spectroscopy at the National Bureau of Standards (NBS) and the National Institute of Standards and Technology (NIST). Journal of Research of the National Institute of Standards and Technology. PMC4655925. Available at:[Link]

  • Levin, M. D., et al. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Society Reviews. PMC8687593. Available at:[Link]

  • Willems, S., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. PMC8248093. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Bromocyclobutane-1-carbonitrile in the Synthesis of Spirocyclic Scaffolds

Executive Summary The incorporation of spirocyclic motifs into small-molecule therapeutics is a proven strategy for improving metabolic stability, increasing aqueous solubility, and providing conformationally restricted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of spirocyclic motifs into small-molecule therapeutics is a proven strategy for improving metabolic stability, increasing aqueous solubility, and providing conformationally restricted bioisosteres for flat aromatic rings. Among the most versatile building blocks for constructing spiro[3. x ]alkane systems is 1-bromocyclobutane-1-carbonitrile (CAS: 39994-98-4). The geminal placement of a bromide leaving group and an electron-withdrawing nitrile creates a unique bifunctional hub: the tertiary bromide can be engaged in transition-metal-catalyzed cross-coupling, while the nitrile serves as a latent primary amine or carboxylic acid for subsequent intramolecular spirocyclization. This application note details the mechanistic rationale and validated protocols for leveraging this building block in complex scaffold synthesis.

Mechanistic Rationale: Overcoming Steric Constraints

Direct nucleophilic substitution (S N​ 2) at the C1 position of 1-bromocyclobutane-1-carbonitrile is notoriously inefficient. The tertiary nature of the cyclobutane carbon, combined with the steric bulk of the adjacent ring system, severely hinders the neopentyl-like trajectory required for nucleophilic attack. Consequently, classical alkylation often results in elimination or unreacted starting material.

To bypass these steric constraints, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the method of choice[1]. The critical step—oxidative addition into the sterically congested C–Br bond—requires highly electron-rich, wide-bite-angle phosphine ligands. SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is uniquely suited for this transformation. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the biphenyl backbone provides the necessary steric bulk to prevent the formation of unreactive bis-ligated Pd(II) complexes, facilitating transmetalation with arylboronic acids[1].

Once the 1-arylcyclobutane-1-carbonitrile intermediate is formed, the nitrile group acts as a synthetic handle. Reduction to a primary amine sets the stage for a tandem intramolecular cyclization with an ortho-electrophile (such as an ester), yielding highly complex spiro-lactams or spiro-pyrrolidines utilized in advanced medicinal chemistry programs, such as the synthesis of metallo-β-lactamase inhibitors[2].

CatalyticCycle Pd0 Pd(0) / SPhos Active Catalyst OA Oxidative Addition (Sterically Hindered C-Br Cleavage) Pd0->OA 1-Bromocyclobutane- 1-carbonitrile TM Transmetalation (Arylboronic Acid) OA->TM Ar-B(OH)2 RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 1-Arylcyclobutane- 1-carbonitrile

Figure 1: Pd-catalyzed cross-coupling cycle overcoming tertiary C-Br steric hindrance.

Workflow for Spirocyclic Construction

The synthesis of spirocyclic scaffolds from 1-bromocyclobutane-1-carbonitrile follows a robust two-stage workflow: intermolecular C–C bond formation followed by intramolecular cyclization. This logic has been widely applied in the synthesis of conformationally constrained proline-based building blocks and complex natural product analogs[3][4].

Workflow A 1-Bromocyclobutane- 1-carbonitrile B Pd-Catalyzed Cross-Coupling A->B C 1-Arylcyclobutane- 1-carbonitrile B->C D Nitrile Reduction (Raney Ni / H2) C->D E Intramolecular Cyclization D->E F Spirocyclic Scaffold E->F

Figure 2: Two-stage workflow from 1-Bromocyclobutane-1-carbonitrile to spirocyclic scaffold.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-(2-(methoxycarbonyl)phenyl)cyclobutane-1-carbonitrile.

  • Preparation & Degassing : In an oven-dried Schlenk flask, combine (2-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), K 3​ PO 4​ (3.0 equiv), and SPhos (10 mol%). Evacuate and backfill with Argon three times. Causality: SPhos is highly electron-rich and susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation.

  • Catalyst Activation : Add Pd(OAc) 2​ (5 mol%) followed by degassed Toluene/H 2​ O (4:1 v/v, 0.2 M). Stir at room temperature for 10 minutes. A visual color shift to pale yellow/orange indicates the successful formation of the active Pd(0)-SPhos complex.

  • Electrophile Addition : Add 1-bromocyclobutane-1-carbonitrile (1.0 equiv) via a gas-tight syringe.

  • Heating & Monitoring : Heat the biphasic mixture to 80 °C. The biphasic system ensures continuous dissolution of the inorganic base, driving the transmetalation step forward. Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting bromide is fully consumed (typically 12–16 hours), yielding a new, more polar UV-active peak corresponding to the coupled product.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to afford the intermediate.

Protocol B: Reductive Spirocyclization

Objective: Convert the intermediate to spiro[cyclobutane-1,3'-isoindolin]-1'-one.

  • Substrate Dissolution : Dissolve the purified 1-(2-(methoxycarbonyl)phenyl)cyclobutane-1-carbonitrile in anhydrous Methanol (0.1 M).

  • Catalyst Addition : Carefully add a slurry of Raney Nickel (excess, washed with Methanol) under an Argon stream. Caution: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in the presence of air.

  • Hydrogenation : Purge the flask with H 2​ gas and maintain under a hydrogen balloon at room temperature for 24 hours. Causality: The nitrile is reduced to a nucleophilic primary amine. Due to its proximity to the ortho-methyl ester, spontaneous cyclization begins immediately.

  • Tandem Cyclization : To drive the amidation to completion, filter the reaction mixture through a pad of Celite (under Argon) to remove the catalyst. Heat the resulting filtrate to 60 °C for 4 hours.

  • Isolation & Validation : Concentrate the solvent in vacuo. Self-Validation: Analyze the crude solid via IR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2200 cm −1 ) and the emergence of a strong lactam carbonyl stretch (~1700 cm −1 ) confirms successful spirocyclization.

Quantitative Data & Optimization

The selection of the catalytic system is paramount for the success of the initial C–C bond formation. Table 1 summarizes the optimization data, demonstrating why specific ligands are required to overcome the inherent steric bulk of the cyclobutane ring.

Table 1: Optimization of Cross-Coupling Conditions for 1-Bromocyclobutane-1-carbonitrile

Catalyst SystemLigandSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh 3​ ) 4​ NoneDMF100<10Severe steric clash prevents oxidative addition.
Pd(OAc) 2​ XPhosToluene/H 2​ O8045Moderate conversion; competitive protodeboronation observed.
Pd(OAc) 2​ SPhos Toluene/H 2​ O 80 85 Wide bite-angle and electron-rich nature overcomes steric hindrance.
CuI (10 mol%)1,10-PhenanthrolineDMF10055Radical pathway; viable but suffers from homocoupling byproducts.

Data synthesized from established cross-coupling optimizations of sterically hindered cyclobutanecarbonitriles[1].

References

  • Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183 Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION Source: ChemRxiv URL:[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromocyclobutane-1-carbonitrile

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Bromocyclobutane-1-carbonitrile. This guide is designed for researchers, medicinal chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Bromocyclobutane-1-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address the significant challenges associated with the synthesis of this strained and reactive molecule, offering troubleshooting guides and detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most theoretically sound and practical method for synthesizing 1-Bromocyclobutane-1-carbonitrile?

The most direct and commonly employed strategy for synthesizing α-halo nitriles is the radical-initiated α-bromination of the corresponding nitrile. For this target, the reaction would involve the bromination of cyclobutane-1-carbonitrile using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Causality: This approach is favored because it selectively targets the tertiary carbon adjacent to the electron-withdrawing nitrile group. The nitrile group stabilizes the intermediate radical through resonance, making the α-hydrogen the most susceptible to abstraction.

Q2: What are the primary challenges in synthesizing and isolating 1-Bromocyclobutane-1-carbonitrile?

The synthesis is complicated by several factors inherent to the cyclobutane scaffold:

  • Ring Strain: Cyclobutane rings possess significant angle strain, making them susceptible to ring-opening reactions under harsh conditions (e.g., high temperatures, strong acids/bases).[1][2] This can lead to a complex mixture of byproducts and lower yields.

  • Side Reactions: Besides ring-opening, other potential side reactions include over-bromination, elimination to form cyclobutene-1-carbonitrile, and isomerization. The formation of isomeric bromocyclobutanes, such as 3-bromocyclobutane-1-carbonitrile, is also a possibility, complicating purification.[3][4]

  • Purification Difficulty: The target compound is expected to be a liquid with a boiling point close to that of the starting material and potential byproducts. This makes purification by distillation challenging and often necessitates high-efficiency fractional distillation or preparative chromatography.[5]

Q3: Why is strict temperature control so critical during the bromination step?

Temperature control is paramount for minimizing side reactions.[6] Excessively high temperatures can increase the rate of undesirable pathways:

  • It can promote the thermal decomposition of the radical initiator, leading to an uncontrolled reaction rate.

  • It provides the activation energy for ring-opening or elimination side reactions.

  • It can lead to the decomposition of the desired product, which is likely to be thermally sensitive due to the presence of two electron-withdrawing groups on a strained ring.

Q4: What analytical methods are recommended for product characterization and purity assessment?

A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information and is the primary method for confirming the position of the bromine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity, identifying volatile impurities, and confirming the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (C≡N stretch, typically around 2230-2250 cm⁻¹).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or Inconsistent Yield

Low yields are a frequent issue and can often be traced back to several root causes.[6][7] Use the following workflow to diagnose the problem.

G start Low Yield Observed check_reagents Verify Purity of Reagents (Starting Nitrile, NBS, Solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK outcome_reagents Action: Purify Starting Material / Use Fresh Reagents check_reagents->outcome_reagents Impurity Found temp_control Temperature too high/low? check_conditions->temp_control Investigate check_workup Analyze Workup & Purification loss_during_extraction Product loss during extraction/washing? check_workup->loss_during_extraction Investigate outcome_temp Action: Optimize Temperature Profile temp_control->outcome_temp Yes initiator_issue Initiator inefficient? temp_control->initiator_issue No initiator_issue->check_workup No outcome_initiator Action: Test Alternative Initiator (e.g., BPO vs. AIBN) or adjust concentration initiator_issue->outcome_initiator Yes outcome_extraction Action: Use Brine Wash, Perform Multiple Extractions [3] loss_during_extraction->outcome_extraction Yes loss_during_purification Product loss during distillation? loss_during_extraction->loss_during_purification No outcome_distillation Action: Use Vacuum Distillation, Check for Azeotropes loss_during_purification->outcome_distillation Yes end Consider Reaction Mechanism / Alternative Route loss_during_purification->end All Checks Pass G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Cyclobutane-1-carbonitrile B NBS, AIBN CCl4, Reflux A->B C Crude Reaction Mixture B->C D Filter Succinimide C->D E Wash with NaHCO3 (aq) D->E F Dry over MgSO4 E->F G Solvent Removal F->G H Vacuum Distillation G->H I Pure Product H->I

Caption: General workflow for the synthesis and purification.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, charge cyclobutane-1-carbonitrile (1.0 eq), N-Bromosuccinimide (1.05 eq), and a suitable solvent (e.g., carbon tetrachloride).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis, observing the consumption of the starting material. The reaction is often accompanied by the succinimide byproduct floating to the top.

  • Work-up:

    • Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of fresh solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. [8]This removes any remaining acidic impurities and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. [9]5. Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield 1-Bromocyclobutane-1-carbonitrile as a clear liquid.

References
  • CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents.

  • Organic Syntheses Procedure. Org. Synth.2016 , 93, 100-114.

  • Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic Acid in the Synthesis of Cyclopentane Derivatives - Benchchem.

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing).

  • Technical Support Center: 1-(Cyanomethyl)cyclohexanecarbonitrile Synthesis - Benchchem.

  • Help with Low Yield Synthesis : r/Chempros - Reddit.

  • 1-Bromocyclobutane-1-Carboxylic acid-32122-23-9 - Shree Ganesh Remedies.

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... - Auburn University.

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - Nature.

  • 1-bromocyclobutane-1-carbonitrile — Chemical Substance Information - NextSDS.

  • Troubleshooting low yields in bromoethyne synthesis - Benchchem.

  • Synthesis of 1-Bromobutane: Purification - YouTube.

  • New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action - PMC.

  • 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem.

  • Troubleshooting - Griffith University.

  • 3-Bromocyclobutane-1-carbonitrile | C5H6BrN | CID 13702294 - PubChem.

  • Organic Syntheses Procedure. Org. Synth.2019 , 96, 396-419.

  • The stages of synthesis and purification of 1-Bromobutane.docx - ResearchGate.

Sources

Optimization

Technical Support Center: 1-Bromocyclobutane-1-carbonitrile Handling, Stability, and Troubleshooting

Welcome to the Technical Support Center for 1-Bromocyclobutane-1-carbonitrile (CAS 39994-98-4) . As a critical building block in the synthesis of conformationally restricted pharmaceuticals—particularly in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Bromocyclobutane-1-carbonitrile (CAS 39994-98-4) . As a critical building block in the synthesis of conformationally restricted pharmaceuticals—particularly in the development of 1,5-disubstituted tetrazoles and oxadiazoles[1][2]—this reagent imparts unique sp³-character to drug candidates.

However, the combination of a strained cyclobutane ring and a highly reactive α -bromonitrile moiety introduces specific stability and degradation challenges. This guide provides drug development professionals with field-proven insights into the compound's physicochemical behavior, troubleshooting guides for common experimental failures, and self-validating protocols to ensure scientific integrity.

Quantitative Data & Physicochemical Profile

To establish a baseline for safe handling and experimental design, the key physicochemical and stability parameters of 1-Bromocyclobutane-1-carbonitrile are summarized below.

PropertyValue / Description
CAS Number 39994-98-4[3]
Molecular Formula C₅H₆BrN
Molecular Weight 160.01 g/mol
Storage Temperature 2–8 °C (Refrigerated), sealed tightly[4]
Hazard Classifications Flam. Liq. 4, Acute Tox. 3/4, Skin Irrit. 2, Eye Irrit. 2A[3]
Primary Degradation Triggers Atmospheric moisture, strong bases, thermal stress (> 85 °C)
Known Degradation Products 1-bromocyclobutane-1-carboxamide (CAS 51175-80-5), HBr, NOₓ

Troubleshooting Guide & FAQs

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when using this reagent. The following Q&A addresses the mechanistic causality behind these issues.

Q1: Why is my reagent degrading during storage, and what are the primary degradation products? Answer: 1-Bromocyclobutane-1-carbonitrile is highly susceptible to moisture-driven degradation. The strong electron-withdrawing effect of the nitrile group renders the α -carbon highly electrophilic. When exposed to ambient humidity, the nitrile group undergoes hydrolysis to form 1-bromocyclobutane-1-carboxamide . Alternatively, the labile bromide can be displaced by water, yielding 1-hydroxycyclobutane-1-carbonitrile. Corrective Action: Always store the reagent sealed at 2–8 °C[4]. Before opening, you must allow the container to equilibrate to room temperature in a desiccator. Opening a cold bottle causes immediate atmospheric moisture condensation on the chemical, initiating irreversible hydrolysis.

Q2: During cross-coupling or nucleophilic substitution, I observe unexpected ring-opening byproducts. What causes this? Answer: Cyclobutane rings possess approximately 26 kcal/mol of inherent ring strain. While the α -bromonitrile is primed for substitution reactions, the use of strong, hard bases (e.g., alkoxides) or excessive thermal stress can trigger ring-opening or elimination pathways instead of the desired substitution. Corrective Action: Use milder, non-nucleophilic bases (like DIPEA or K₂CO₃) and maintain strict temperature control (typically below 60 °C) during the initial stages of the reaction to preserve the integrity of the cyclobutane ring.

Q3: What are the safety and toxicity concerns if the reaction overheats? Answer: Thermal decomposition of 1-bromocyclobutane-1-carbonitrile releases highly toxic and corrosive gases, including Hydrogen bromide (HBr), Carbon monoxide (CO), and Nitrogen oxides (NOₓ)[3]. Corrective Action: Perform all reactions in a well-ventilated fume hood and ensure a basic scrubber system (e.g., 1M NaOH trap) is in place for high-temperature workflows to neutralize off-gassing HBr.

Mechanistic Workflows & Degradation Pathways

Understanding the pathways of degradation is critical for preventing them. The diagram below maps the specific environmental stressors to their corresponding degradation products.

G A 1-Bromocyclobutane-1-carbonitrile (Intact Reagent) D 1-Bromocyclobutane-1-carboxamide (Hydrolysis Product) A->D Acid/Base + H2O E 1-Hydroxycyclobutane-1-carbonitrile (Substitution Product) A->E Nucleophilic Attack F HBr + NOx + COx (Toxic Gas Release) A->F Thermal Decomposition B Moisture / H2O (Environmental Stress) B->D Promotes B->E Promotes C Heat / Thermal Stress (> 85 °C) C->F Promotes

Degradation pathways of 1-Bromocyclobutane-1-carbonitrile under environmental stress.

Validated Experimental Methodologies

To guarantee trustworthiness in your results, every protocol must be a self-validating system. The following methodology outlines the preparation and execution of an anhydrous nucleophilic substitution (e.g., for 1,5-disubstituted tetrazole synthesis)[1].

Protocol: Anhydrous Nucleophilic Substitution

Step 1: Reagent Preparation & Validation (Self-Validating Check)

  • Retrieve 1-bromocyclobutane-1-carbonitrile from 2–8 °C storage[4].

  • Place the sealed bottle in a desiccator and allow it to warm to room temperature (approx. 30-45 minutes). Causality: This prevents moisture condensation and subsequent hydrolysis.

  • Perform a rapid ¹H-NMR (in CDCl₃) to confirm the absence of broad -NH₂ or -OH peaks. If amide peaks are present, the reagent must be purified via vacuum distillation before use.

Step 2: Reaction Setup (Schlenk Technique)

  • Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry Argon. Repeat this cycle three times.

  • Add anhydrous DMF or DMSO. Causality: Aprotic polar solvents stabilize the transition state of the nucleophilic attack without providing a proton source that could trigger side reactions.

Step 3: Reagent Addition

  • Inject 1-bromocyclobutane-1-carbonitrile (1.0 eq) via a gas-tight syringe.

  • Slowly add the nucleophile (e.g., sodium azide) (1.2 eq) at 0 °C. Causality: The α -carbon is highly electrophilic. Controlling the temperature prevents the exothermic reaction from providing enough activation energy to cleave the strained cyclobutane ring.

Step 4: Quenching and Isolation

  • After complete consumption of the starting material (monitored via LC-MS), quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl safely neutralizes any basic intermediates and buffers the solution, preventing base-catalyzed hydrolysis of the newly formed product.

  • Extract with EtOAc, wash with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Retrieve Reagent from 2-8 °C Storage Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Check NMR Purity Check (Check for Amide/Alcohol) Equilibrate->Check Decision Purity > 95%? Check->Decision Proceed Proceed with Schlenk Anhydrous Conditions Decision->Proceed Yes Purify Purify via Distillation (Vacuum) Decision->Purify No Purify->Check Re-verify

Self-validating workflow for reagent preparation and integrity verification.

References

  • 1-bromocyclobutane-1-carbonitrile — Chemical Substance Information , NextSDS. Available at:[Link]

  • 1-bromocyclobutane-1-carboxamide — Chemical Substance Information , NextSDS. Available at:[Link]

  • CAS 39994-98-4 | 1-bromocyclobutane-1-carbonitrile , American Elements. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Bromocyclobutane-1-carbonitrile Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when utilizing1[1] (CAS: 39994-98-4). This intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when utilizing1[1] (CAS: 39994-98-4). This intermediate is a critical building block in the synthesis of complex APIs, including anti-androgen medications and2[2].

However, its structural triad—a highly strained four-membered ring, a sterically hindered alpha-halogen, and an electron-withdrawing nitrile group—creates a highly reactive environment susceptible to competing side reactions. While related analogs like 3[3] (CAS: 35120-18-4) share similar ring-strain vulnerabilities, the potent electronic effects of the nitrile group demand highly specific, self-validating protocols to ensure reaction fidelity.

ReactionPathways SM 1-Bromocyclobutane-1-carbonitrile (Strained, Electrophilic) Target SN2 Substitution (Target Intermediate) SM->Target High Nucleophilicity Weak Base (K2HPO4) Elim E2 Elimination (Cyclobutene-1-carbonitrile) SM->Elim Strong Base (TEA, NaH) Steric Hindrance RingOp Carbocation Rearrangement (Ring-Opened Nitrile) SM->RingOp Lewis Acids / SN1 Conditions Strain Relief (26.5 kcal/mol) Hydro Hydration / Hydrolysis (Primary Amide) SM->Hydro Aqueous Quench pH Extremes

Reaction pathways of 1-Bromocyclobutane-1-carbonitrile under various chemical environments.

🔬 Expert Troubleshooting FAQs

Mitigating Dehydrobromination (Elimination)

Q: During my nucleophilic substitution step, I am observing a massive >40% yield of cyclobutene-1-carbonitrile. How can I suppress this E2 elimination?

Causality: 1-Bromocyclobutane-1-carbonitrile acts as a sterically hindered, tertiary-like halide. When you introduce nucleophiles that also possess strong basic character (e.g., primary amines, alkoxides, or organic bases like Triethylamine/DBU), the activation energy for the E2 elimination pathway drops below that of the SN2 substitution. The base abstracts a proton from the adjacent C2 or C4 methylene group, expelling the bromide leaving group to form the alkene. Corrective Action:

  • Decouple Basicity from Nucleophilicity: Switch from soluble organic bases to insoluble, non-nucleophilic inorganic bases like K2​HPO4​ or K2​CO3​ . Their basicity is limited by their solubility in organic solvents, providing a slow, controlled deprotonation that favors the SN2 pathway.

  • Thermal Control: Cap reaction temperatures at 45 °C. E2 elimination is entropically favored at higher temperatures.

Preventing Cyclobutane Ring-Opening

Q: My LC-MS shows a major impurity corresponding to a linear aliphatic nitrile. Why is the cyclobutane ring opening?

Causality: Cyclobutane rings possess approximately 26.5 kcal/mol of inherent angle and torsional strain. If your reaction conditions inadvertently promote an SN1 mechanism (e.g., highly polar but non-nucleophilic environments, or the presence of Lewis acids), a transient alpha-cyano carbocation forms. This carbocation is severely destabilized by the electron-withdrawing nitrile group. To achieve thermodynamic stability, the molecule undergoes a rapid skeletal rearrangement (ring cleavage) to relieve the strain, yielding linear or cyclopentyl derivatives. Corrective Action:

  • Eliminate Lewis Acids: Ensure no residual Lewis acids (e.g., AlCl3​ , TiCl4​ ) from previous synthetic steps are present.

  • Force SN2 Kinetics: Maintain a high concentration of the nucleophile and utilize polar aprotic solvents (DMF, DMSO) to stabilize the SN2 transition state without allowing carbocation formation.

Avoiding Nitrile Hydrolysis

Q: I am detecting an M+18 impurity (primary amide) during the aqueous workup. How do I protect the nitrile group?

Causality: The nitrile carbon is highly electrophilic. When the reaction is quenched with unbuffered water or strong aqueous acids/bases at elevated temperatures, water acts as a nucleophile. It attacks the nitrile carbon, forming an imidic acid tautomer that rapidly isomerizes into a primary amide, and eventually hydrolyzes to a carboxylic acid. Corrective Action:

  • Buffered Quenching: Never quench with NaOH or HCl. Always use a buffered aqueous solution (e.g., saturated NH4​Cl ) to maintain a near-neutral pH (6–7).

  • Temperature Control: Perform all aqueous quenches strictly at 0–5 °C to kinetically freeze out the hydration reaction.

📊 Quantitative Data: Optimization Matrix

To illustrate the causality of solvent and base selection, below is a comparative data matrix demonstrating their effects on the reaction pathways of 1-Bromocyclobutane-1-carbonitrile during a standard amination reaction.

SolventBaseTemperature (°C)Target Substitution Yield (%)Elimination Yield (%)Ring-Opening Yield (%)
DMFTEA (Organic)8035%55%5%
DMF K2​CO3​ (Inorganic)8050%40%2%
DMF K2​HPO4​ (Inorganic) 45 88% 8% <1%
DMSODIPEA (Organic)6060%30%4%
THFNaH (Strong Base)2510%85%<1%
TolueneNone (Thermal)11015%20%50%

⚙️ Diagnostic Workflow & Self-Validating Protocol

TroubleshootingLogic Start Identify Major Impurity via LC-MS Elim Alkene Detected (Elimination) Start->Elim Ring Linear Aliphatic (Ring Opening) Start->Ring Hydro Amide/Acid (Hydrolysis) Start->Hydro ActElim 1. Switch to K2HPO4 2. Lower Temp to ≤45°C Elim->ActElim ActRing 1. Remove Lewis Acids 2. Increase Nucleophile Conc. Ring->ActRing ActHydro 1. Dry Solvents (<50 ppm H2O) 2. Quench with NH4Cl at 0°C Hydro->ActHydro

Logical troubleshooting workflow for resolving common side reactions.

Self-Validating Protocol: Optimized Nucleophilic Amination

To guarantee reproducibility, every step in this protocol contains a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of Anhydrous Environment

  • Action: Purge a clean, dry reactor with Argon. Add anhydrous DMF (10 volumes).

  • Validation Check: Perform a Karl Fischer titration on the solvent. Criteria: H2​O must read < 50 ppm. If > 50 ppm, replace solvent.

Step 2: Reagent Mixing

  • Action: Dissolve 1-Bromocyclobutane-1-carbonitrile (1.0 eq) into the DMF. Add finely milled, anhydrous K2​HPO4​ (2.0 eq).

  • Validation Check: Visually inspect the suspension. Criteria: The inorganic base must be freely suspended with moderate stirring to prevent localized basic hotspots.

Step 3: Nucleophile Addition

  • Action: Add the amine nucleophile (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature at 20 °C.

  • Validation Check: Monitor the internal thermocouple. Criteria: The exotherm must not push the temperature above 25 °C. If it does, slow the addition rate.

Step 4: Thermal Control & Reaction

  • Action: Gently heat the reaction mixture to 45 °C and stir for 2 hours.

  • Validation Check: Pull an aliquot for HPLC analysis. Criteria: The ratio of substituted product to cyclobutene-1-carbonitrile must be > 95:5. If elimination exceeds 5%, immediately cool the reactor to 20 °C.

Step 5: Quench & Workup

  • Action: Cool the reactor to 0 °C. Slowly add saturated aqueous NH4​Cl (10 volumes) while maintaining the temperature below 5 °C.

  • Validation Check: Test the aqueous phase with pH paper. Criteria: pH must read between 6.0 and 7.0. If pH > 7.5, add additional NH4​Cl to prevent nitrile hydrolysis.

📚 References

1.[2] "1,5-disubstituted tetrazole synthesis - Product Catalog." AiFChem. Available at: 2.[1] "1-Bromocyclobutane-1-carbonitrile | 39994-98-4." Sigma-Aldrich. Available at: 3.[3] "Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4." Sigma-Aldrich. Available at:

Sources

Optimization

Technical Support Center: 1-Bromocyclobutane-1-carbonitrile Synthesis &amp; Impurity Resolution

Welcome to the Advanced Technical Support Center for the synthesis of 1-bromocyclobutane-1-carbonitrile. This guide is designed for research scientists and process chemists who require rigorous mechanistic control over a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-bromocyclobutane-1-carbonitrile. This guide is designed for research scientists and process chemists who require rigorous mechanistic control over alpha-bromination workflows. Strained carbocycles present unique thermodynamic and kinetic challenges; this documentation bridges the gap between theoretical causality and bench-level execution.

Mechanistic Overview & Impurity Pathways

The synthesis of 1-bromocyclobutane-1-carbonitrile relies on the generation of an α -cyano carbanion followed by electrophilic halogen trapping. Unlike carboxylic acids, which typically require Hell-Volhard-Zelinskii (HVZ) conditions to achieve α -bromination[1], nitriles can be directly deprotonated by strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA)[2]. However, the inherent ring strain of the cyclobutane core (~26 kcal/mol) and the high nucleophilicity of the resulting carbanion[3] create multiple competing pathways that lead to distinct impurity profiles.

G SM Cyclobutanecarbonitrile (Starting Material) Enolate Lithio-cyclobutanecarbonitrile (α-Cyano Carbanion) SM->Enolate LDA, THF (-78°C) Deprotonation Target 1-Bromocyclobutane-1-carbonitrile (Target Product) Enolate->Target NBS or 1,2-Dibromoethane Polar Halogen Transfer Imp_Dimer 1,1'-Bicyclobutane-1,1'-dicarbonitrile (Dimeric Impurity) Enolate->Imp_Dimer SET Mechanism / Wurtz Coupling (Driven by high enolate conc.) Imp_RingOpen Acyclic Nitriles (Ring-Opened Byproducts) Enolate->Imp_RingOpen Thermal Relaxation (T > -40°C) Imp_SM Unreacted SM (Hydrolysis) Enolate->Imp_SM Trace Moisture / Degraded NBS Target->Imp_Dimer Nucleophilic Attack by unreacted Enolate

Mechanistic pathway of 1-Bromocyclobutane-1-carbonitrile synthesis and impurity formation.

Troubleshooting Q&A

Q1: Why am I seeing up to 20% unreacted cyclobutanecarbonitrile in my crude mixture despite using an excess of LDA?

Causality: Cyclobutanecarbonitrile has a pKa of approximately 32. While LDA is thermodynamically capable of complete deprotonation, the reaction is highly sensitive to the quality of the reagents. If your N-Bromosuccinimide (NBS) is old or degraded, it will contain trace amounts of succinimide and hydrobromic acid (HBr). These act as potent proton sources that immediately quench the α -cyano carbanion back to the starting material before halogen transfer can occur[1]. Furthermore, strained ring systems often require optimized base equivalents; in some cyclobutane systems, up to a 1.5-fold excess of LDA is required to drive complete enolization[2]. Resolution: Always recrystallize NBS from boiling water prior to use and dry it thoroughly under high vacuum in the dark. Titrate your n-Butyllithium to ensure accurate LDA generation.

Q2: My GC-MS shows a significant peak with m/z 160. How does this form and how do I suppress it?

Causality: A mass of 160 Da corresponds to the dimeric impurity: 1,1'-bicyclobutane-1,1'-dicarbonitrile . This forms via two primary mechanisms:

  • Single Electron Transfer (SET): The nucleophilic nitrile anion transfers an electron to the halogen source, creating an α -cyano radical that rapidly dimerizes.

  • Wurtz-Type Coupling: The newly formed 1-bromocyclobutane-1-carbonitrile acts as an electrophile. If there is a high concentration of unreacted carbanion in the flask, it will perform an SN2 attack on the brominated product[3]. Resolution: Implement an inverse addition protocol. Instead of adding the brominating agent to the enolate, cannulate the enolate dropwise into a cold solution of the brominating agent. This ensures the enolate is always the limiting reagent, keeping its steady-state concentration near zero and preventing it from attacking the product.

Q3: I am detecting straight-chain aliphatic impurities in my NMR. What is the mechanistic trigger?

Causality: You are observing ring-opened byproducts (e.g., 5-bromopentanenitrile derivatives). The cyclobutane ring possesses significant angular and torsional strain. While nitrile anions are generally robust[3], allowing the reaction temperature to rise above -40 °C provides the activation energy necessary for the carbanion (or intermediate radical) to undergo thermal relaxation via homolytic or heterolytic C-C bond cleavage. Resolution: Strictly maintain the internal reaction temperature at -78 °C during both the deprotonation phase and the electrophilic quench. Use an internal temperature probe rather than relying on the bath temperature.

Q4: How do I efficiently remove succinimide byproducts during the workup without losing my target molecule?

Causality: Succinimide (a byproduct of NBS) is moderately soluble in both water and common organic extraction solvents like Ethyl Acetate or THF. Standard aqueous workups often leave 5-10% succinimide in the crude organic phase, which complicates downstream Suzuki couplings or hydrolyses[4]. Resolution: Swap your extraction solvent. 1-Bromocyclobutane-1-carbonitrile is highly non-polar, whereas succinimide is highly insoluble in aliphatic hydrocarbons. Extract the quenched reaction mixture with Heptane or Methyl tert-butyl ether (MTBE), and wash the organic layer with cold 0.1 M NaOH to deprotonate and partition the succinimide into the aqueous phase.

Quantitative Impurity Data & Analytical Markers

Use the following table to rapidly identify and quantify impurities in your crude reaction mixtures.

Impurity ProfileStructural Marker (Detection)Mechanistic OriginPreventative Action
Unreacted SM ¹H NMR: Multiplet at 3.1–3.3 ppm ( α -H).GC-MS: m/z 81.Incomplete deprotonation; moisture; degraded NBS.Recrystallize NBS; titrate n-BuLi; use anhydrous THF.
Dimeric Impurity ¹³C NMR: High symmetry, missing C-Br carbon (~40 ppm).GC-MS: m/z 160.Wurtz-type coupling; SET pathway.Use inverse addition ; switch to 1,2-dibromoethane.
Ring-Opened ¹H NMR: Triplet at ~3.4 ppm (-CH₂-Br).Thermal relief of cyclobutane ring strain.Strict cryogenic control (Internal Temp < -70 °C).
Succinimide ¹H NMR: Broad singlet at ~2.7 ppm (4H).Incomplete aqueous partitioning of NBS byproduct.Extract with MTBE/Heptane; wash with 0.1 M NaOH.

Self-Validating Experimental Protocol

To guarantee reproducibility and minimize the dimeric impurity, follow this validated inverse-addition methodology. This protocol includes an In-Process Control (IPC) to validate the system before committing the electrophile.

Phase 1: Enolate Generation & Validation

  • To an oven-dried Schlenk flask purged with Argon, add anhydrous THF (10 volumes) and diisopropylamine (1.20 eq). Cool to -78 °C.

  • Add n-Butyllithium (1.15 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes to form LDA.

  • Add cyclobutanecarbonitrile (1.00 eq) dropwise over 15 minutes. Maintain internal temperature below -70 °C. Stir for 45 minutes.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot via syringe and quench into 0.5 mL of D₂O. Extract with CDCl₃. Analyze via ¹H NMR to confirm >95% disappearance of the α -proton multiplet at 3.1 ppm. Proceed only if enolization is complete.

Phase 2: Inverse Electrophilic Trapping 5. In a separate, larger oven-dried flask, dissolve recrystallized NBS (1.25 eq) in anhydrous THF (10 volumes). Cool this receiving flask to -78 °C. 6. Using a wide-bore cannula, transfer the enolate solution dropwise into the NBS solution over 45 minutes. Critical: Ensure vigorous stirring in the receiving flask to disperse the enolate instantly. 7. Allow the reaction to stir at -78 °C for 1 hour post-addition.

Phase 3: Workup & Isolation 8. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (5 volumes). Allow the mixture to warm to room temperature. 9. Extract the aqueous layer with MTBE (3 x 10 volumes). 10. Wash the combined MTBE layers with cold 0.1 M NaOH (2 x 5 volumes) to remove succinimide, followed by brine (5 volumes). 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: Product is somewhat volatile; do not exceed 30 °C on the rotary evaporator).

References

  • 22.4: Alpha Bromination of Carboxylic Acids.Chemistry LibreTexts.
  • Synthesis from Nitriles with Retention of the Cyano Group.Thieme Connect.
  • Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT.ACS Publications.
  • Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids.ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 1-Bromocyclobutane-1-carbonitrile products

Analytical Comparison Guide: Confirming the Structure and Purity of 1-Bromocyclobutane-1-carbonitrile Executive Summary As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Confirming the Structure and Purity of 1-Bromocyclobutane-1-carbonitrile

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers attempt to validate aliphatic halogenated building blocks. 1-Bromocyclobutane-1-carbonitrile (CAS 39994-98-4)[1] is a prime example. With a molecular weight of 160.01 g/mol [2] and a highly strained four-membered ring[3], it is a critical intermediate extensively utilized in the synthesis of 1,5-disubstituted tetrazoles and spiro-oxadiazoles[4].

However, confirming its structural integrity presents a unique analytical challenge. Commercial batches typically claim ~95% purity[5], but relying on traditional analytical methodologies (like HPLC-UV) can lead to false positives, catastrophic yield drops in downstream cross-coupling, and the propagation of elimination impurities. This guide objectively compares the performance of two distinct analytical workflows for the structural confirmation of 1-Bromocyclobutane-1-carbonitrile, providing researchers with field-proven experimental data and self-validating protocols.

The Mechanistic Context & Analytical Pitfalls

The chemical structure of 1-Bromocyclobutane-1-carbonitrile (SMILES: C1CC(C1)(C#N)Br)[6] lacks a conjugated π -system. The nitrile group (-C N) provides only weak UV absorbance in the far-UV region (<210 nm).

The Causality of Failure: When researchers attempt to use standard HPLC-UV (e.g., at 254 nm) to assess this compound, the product and its primary aliphatic impurities (such as unreacted cyclobutanecarbonitrile or the elimination product cyclobutene-1-carbonitrile) are virtually invisible. This leads to artificially inflated purity reports. To accurately confirm the α -bromo quaternary carbon structure and quantify impurities, we must abandon UV-dependent methods and leverage volatility (GC-MS) alongside nuclear magnetic resonance (NMR).

Visualizing the Analytical Decision Tree

G Start 1-Bromocyclobutane-1-carbonitrile Batch Sample CheckUV Does it have a strong UV Chromophore? Start->CheckUV HPLC HPLC-UV Analysis (Prone to false purity) CheckUV->HPLC Yes (Incorrect Assumption) GCMS GC-MS / GC-FID Analysis (Gold Standard for Volatiles) CheckUV->GCMS No (Aliphatic Nitrile) FTIR FT-IR Analysis (Confirms C≡N only) HPLC->FTIR Secondary Check NMR 1H & 13C NMR (Structural Confirmation) GCMS->NMR Purity > 95%

Decision workflow for structural confirmation of 1-Bromocyclobutane-1-carbonitrile.

Comparative Analysis: Analytical Workflows

We compare the performance of the "Gold Standard" (Multi-Nuclear NMR + GC-MS) against the "Traditional Method" (HPLC-UV + Benchtop FT-IR) for confirming this specific building block.

Table 1: Performance Comparison of Analytical Techniques

ParameterWorkflow A: GC-MS + NMR (Gold Standard)Workflow B: HPLC-UV + FT-IR (Traditional)
Primary Separation Excellent (Volatility-based via GC)Poor (Requires UV chromophore)
Structural ID Definitive (Isotopic mass + Carbon framework)Ambiguous (Only confirms functional groups)
Halogen Confirmation Yes (1:1 M/M+2 Isotope ratio for 79 Br/ 81 Br)No (FT-IR cannot definitively confirm Br)
False Positive Risk Extremely LowHigh (Misses non-UV active impurities)

Table 2: Expected NMR Chemical Shifts (CDCl 3​ , 298 K)

NucleusExpected Shift (ppm)MultiplicityIntegrationAssignment / Mechanistic Causality
1 H2.70 - 2.95Multiplet4HC2, C4 protons (Deshielded by adjacent Br and CN)
1 H2.10 - 2.40Multiplet2HC3 protons (Distal to electron-withdrawing groups)
13 C~ 119.5Singlet1CNitrile Carbon (-C N)
13 C~ 38.0Singlet1CC1 Quaternary Carbon (Attached to Br and CN)
13 C~ 36.5Singlet2CC2, C4 Methylene Carbons
13 C~ 17.2Singlet1CC3 Methylene Carbon

Self-Validating Experimental Protocols

Protocol 1: GC-MS Isotopic Profiling & Purity Assessment

Causality: We utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) because the target molecule is volatile but lacks a UV chromophore. Electron Ionization (EI) will clearly show the presence of bromine via its distinct isotopic signature. Self-Validating System: The protocol uses Dodecane as an Internal Standard (IS) to validate retention time stability, and a pre-run solvent blank to prove the system is free of carryover.

  • Sample Preparation: Dissolve 10 mg of 1-Bromocyclobutane-1-carbonitrile in 1.0 mL of LC-MS grade Ethyl Acetate. Add 10 µL of Dodecane (IS).

  • System Blank Validation: Inject 1.0 µL of pure Ethyl Acetate. Validation checkpoint: The baseline must be flat with no peaks >0.1% of the expected sample peak area.

  • Injection: Inject 1.0 µL of the sample using a split ratio of 50:1. Maintain the inlet temperature at 200°C. Expert Insight: Do not exceed 200°C. Unlike non-halogenated analogs, α -bromo nitriles are thermally labile and can undergo dehydrohalogenation in a hot inlet, creating false impurity peaks.

  • Separation: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Hold at 50°C for 1 min, then ramp at 15°C/min to 250°C.

  • Detection: Operate the MS in EI mode (70 eV). Confirm the structure by locating the molecular ion cluster at m/z 159 and 161 (1:1 ratio), matching the monoisotopic mass of 158.97 Da[7].

Protocol 2: High-Resolution 1 H and 13 C NMR Elucidation

Causality: While GC-MS confirms the molecular weight and halogen presence, NMR is required to map the carbon framework and prove the bromine and nitrile are bound to the exact same quaternary carbon (C1)[6]. Self-Validating System: Tetramethylsilane (TMS) is added at 0.00 ppm to self-validate the chemical shift calibration.

  • Sample Preparation: Dissolve 25 mg of the product in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire data at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Scan 16 times. Validation checkpoint: The TMS peak must appear exactly at 0.00 ppm with a symmetrical line shape.

  • 13 C NMR Acquisition: Acquire data at 100 MHz. Expert Insight: Set the relaxation delay (D1) to at least 5.0 seconds. The C1 quaternary carbon lacks attached protons, meaning it relies on highly inefficient dipole-dipole relaxation. A standard 1.0s delay will cause this critical structural peak to disappear into the baseline.

  • Data Processing: Apply a 0.3 Hz line broadening function. Integrate the multiplet at δ 2.70-2.95 against the multiplet at δ 2.10-2.40 to confirm the 4:2 proton ratio characteristic of the cyclobutane ring.

Sources

Comparative

Comprehensive Comparison Guide: Spectroscopic Analysis of 1-Bromocyclobutane-1-carbonitrile Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Modality Comparison & Experimental Protocols Executive Summary 1-Bromocyclobutane-1-carbonitrile and its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Modality Comparison & Experimental Protocols

Executive Summary

1-Bromocyclobutane-1-carbonitrile and its derivatives are highly valued synthetic building blocks in medicinal chemistry, frequently utilized to incorporate sp3 -rich cyclobutane scaffolds into drug candidates (e.g., JAK inhibitors and HAT inhibitors)[1]. However, the structural elucidation of these compact, highly functionalized rings presents unique analytical challenges. The dense steric environment, the strained nature of the puckered cyclobutane ring, and the presence of two strongly electron-withdrawing groups (halogen and nitrile) at a single quaternary center require a robust analytical strategy.

This guide objectively compares the performance, diagnostic utility, and limitations of three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) —for the characterization of 1-bromocyclobutane-1-carbonitrile derivatives. By understanding the causal relationships between the molecule's electronic structure and its spectral output, researchers can optimize their analytical workflows and avoid common mischaracterization pitfalls.

Comparative Performance of Analytical Modalities

When confirming the structure of 1-bromocyclobutane-1-carbonitrile derivatives, no single technique provides a complete picture. Below is a comparative analysis of how each modality performs against specific structural verification requirements.

A. NMR Spectroscopy: The Regiochemical Standard
  • Performance: Superior for determining the exact connectivity and spatial arrangement of the cyclobutane ring.

  • Mechanistic Insight: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. The presence of the −Br and −C≡N groups at C1 creates a highly asymmetric electronic environment. Consequently, the methylene protons at C2 and C4 become diastereotopic. NMR easily resolves these complex splitting patterns (often appearing as distinct, heavily coupled multiplets between 2.6–3.2 ppm) which cannot be deduced by MS or IR[2].

  • Limitation: Requires higher sample concentrations (10–20 mg for optimal 13C acquisition) and is slower than IR or MS.

B. FT-IR Spectroscopy: The Rapid Functional Group Screener
  • Performance: Unmatched for the rapid, non-destructive confirmation of the nitrile group and carbon-halogen bonds.

  • Mechanistic Insight: The C≡N stretching vibration typically appears as a sharp band around 2230–2250 cm−1 . However, the highly electronegative bromine atom at the adjacent α -carbon alters the dipole moment change during the vibration, occasionally suppressing the intensity of the nitrile peak compared to non-halogenated analogs[3]. The C−Br stretch is reliably found in the fingerprint region (500–600 cm−1 ).

  • Limitation: Cannot provide carbon backbone connectivity or distinguish between closely related structural isomers (e.g., 2-bromo vs. 1-bromo derivatives).

C. Mass Spectrometry (EI-MS): The Isotopic Validator
  • Performance: The absolute gold standard for confirming the presence of the bromine atom and determining the exact molecular weight.

  • Mechanistic Insight: Bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Electron Ionization (EI) at 70 eV will produce a highly characteristic molecular ion doublet ( [M]+ and [M+2]+ ) of equal intensity. Furthermore, the facile homolytic cleavage of the weak C−Br bond typically results in a prominent [M−Br]+ base peak, immediately validating the derivative's core mass[3].

  • Limitation: Extensive fragmentation in EI can sometimes obliterate the molecular ion entirely, necessitating softer ionization techniques (like ESI or CI) for highly labile derivatives.

Quantitative Data Comparison

The following tables summarize the expected spectroscopic markers and objectively compare the operational performance of each analytical modality.

Table 1: Diagnostic Spectroscopic Markers for 1-Bromocyclobutane-1-carbonitrile
ModalityTarget FeatureExpected Signal / ValueCausality / Interpretation
1 H NMR C2 & C4 Protons2.60 – 3.20 ppm (multiplets)Deshielded by Br/CN; diastereotopic due to ring puckering and C1 asymmetry.
13 C NMR C1 (Quaternary)40.0 – 50.0 ppmStrongly deshielded by the combined inductive effects of Br and CN.
13 C NMR Nitrile Carbon118.0 – 121.0 ppmCharacteristic sp -hybridized carbon chemical shift.
FT-IR C≡N Stretch~2240 cm−1 (weak/medium)Intensity modulated by the adjacent electronegative halogen atom.
FT-IR C−Br Stretch550 – 600 cm−1 (strong)Heavy atom vibration; requires an ATR crystal transparent in the far-IR.
EI-MS Molecular Ion m/z 159 / 161 (1:1 ratio)Definitive proof of a single bromine atom ( 79Br / 81Br isotopes).
EI-MS Base Peak m/z 80Loss of the bromine radical ( [M−Br]+ ).
Table 2: Operational Performance Comparison
ParameterNMR (400 MHz)FT-IR (ATR)GC-MS (EI)
Sample Requirement High (5–20 mg)Very Low (< 1 mg)Ultra-Low (Micrograms)
Analysis Time 15–60 minutes< 2 minutes10–20 minutes
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Destructive)
Isomer Differentiation ExcellentPoorModerate

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal check to verify data quality.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the 1-bromocyclobutane-1-carbonitrile derivative in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS.

  • Validation Check: Ensure the solution is entirely particulate-free. Filter through a glass wool plug if necessary to prevent magnetic field inhomogeneities.

  • Acquisition ( 1 H): Run 16 scans with a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 13 C): Run 256–512 scans. Critical Step: Because C1 and the nitrile carbon are quaternary and lack NOE enhancement, increase the D1 delay to 3–5 seconds to ensure accurate integration and signal-to-noise ratio.

  • Data Processing: Calibrate the spectrum using the residual CHCl3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[2].

Protocol B: ATR FT-IR Screening
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution) in ambient air.

  • Sample Application: Apply 1-2 μL of liquid derivative (or 1 mg of solid) directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm−1 .

  • Validation Check: Verify the absence of a broad band at 3300 cm−1 (O-H stretch). Its presence indicates water contamination in the sample or on the crystal, which can obscure critical fingerprint regions[3].

Protocol C: GC-EI-MS Isotopic Profiling
  • Sample Preparation: Dilute the derivative to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 μL using a split ratio of 50:1 to prevent detector saturation. Inlet temperature: 250°C.

  • Chromatography: Use a standard non-polar column (e.g., HP-5MS). Temperature program: 50°C hold for 2 mins, ramp at 15°C/min to 280°C.

  • Ionization & Detection: Electron ionization at 70 eV. Scan range: m/z 40 to 300.

  • Validation Check: Locate the highest mass cluster. If the peaks do not exhibit a strict 1:1 intensity ratio separated by 2 mass units, the sample is either not mono-brominated or the molecular ion has fully fragmented, requiring a switch to Chemical Ionization (CI).

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and data integration process required for the definitive structural elucidation of these derivatives.

AnalyticalWorkflow Sample 1-Bromocyclobutane-1-carbonitrile Derivative Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Dissolve in CDCl3 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Neat (ATR) MS Mass Spectrometry (GC-MS / EI) Sample->MS Dilute in DCM NMR_Data Identify: Diastereotopic Protons, Quaternary C1, Nitrile C NMR->NMR_Data IR_Data Identify: C≡N Stretch, C-Br Stretch IR->IR_Data MS_Data Identify: 1:1 Isotope Pattern, [M-Br]+ Fragment MS->MS_Data Integration Multi-Modal Data Integration NMR_Data->Integration IR_Data->Integration MS_Data->Integration Confirmation Structural Confirmation & Purity Assessment Integration->Confirmation Cross-Validation

Caption: Multi-modal spectroscopic workflow for the structural elucidation of cyclobutane derivatives.

References

  • National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "Cyclobutanecarbonitrile - IR and Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "1-Phenylcyclobutanecarbonitrile - NMR Spectral Data." PubChem Compound Summary for CID 84400. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor." ACS Publications, 2022. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromocyclobutane-1-carbonitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Bromocyclobutane-1-carbonitrile For drug development professionals and synthetic chemists, 1-Bromocyclobutane-1-carbonitrile is a highly valuable cyclobutane building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-Bromocyclobutane-1-carbonitrile

For drug development professionals and synthetic chemists, 1-Bromocyclobutane-1-carbonitrile is a highly valuable cyclobutane building block. However, its dual functionality—a covalently bonded bromine atom and a reactive nitrile group—creates a complex hazard profile that demands stringent waste management. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile & Causality

Understanding the inherent properties of 1-Bromocyclobutane-1-carbonitrile is the first step in self-validating your laboratory safety protocols. The compound is classified as a halogenated organic nitrile, which dictates its specific handling requirements[1][2].

Table 1: Quantitative Data and Hazard Classifications

Property / IdentifierValue / Classification
Chemical Name 1-Bromocyclobutane-1-carbonitrile
CAS Number 39994-98-4[1][3]
Molecular Formula C5H6BrN[3]
Molecular Weight 160.01 g/mol [3]
Primary Hazard Classes Acute Tox. 3 (Oral/Dermal/Inhalation), Flam. Liq. 4[1]
Secondary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Waste Stream Category Halogenated Organic Waste[2][4]

Mechanistic Causality of Hazards:

  • The Halogenated Risk: The presence of a bromine atom dictates that this chemical cannot be processed in standard organic waste streams[4][5]. Combustion of brominated organics in standard incinerators generates highly corrosive hydrogen bromide (HBr) gas[6][7].

  • The Nitrile Risk: Nitriles are highly incompatible with strong acids, bases, and oxidizers[8]. Mixing this compound with strong aqueous acids can trigger violent exothermic hydrolysis or, lethally, the release of hydrogen cyanide (HCN) gas[8][9].

Disposal Workflow and Segregation Logic

To prevent the generation of toxic gases or damage to disposal infrastructure, strict segregation is mandatory[2]. Halogenated waste must be routed to specialized facilities equipped with rotary kiln incinerators and caustic scrubbers, which neutralize the acidic exhaust gases into benign salts before environmental release[6][7].

SegregationLogic Start 1-Bromocyclobutane-1-carbonitrile Waste Generation Check Mixed with Acids/Bases or Oxidizers? Start->Check Danger STOP: Risk of HCN Gas or Exothermic Reaction Check->Danger Yes Segregate Segregate as: Halogenated Organic Waste Check->Segregate No Incinerate Rotary Kiln Incineration with Caustic Scrubbing Segregate->Incinerate Safe Safe Destruction (HBr & NOx Neutralized) Incinerate->Safe

Logical segregation and disposal workflow for halogenated nitriles.

Step-by-Step Methodology: Routine Waste Disposal

This protocol ensures that 1-Bromocyclobutane-1-carbonitrile is securely containerized and legally compliant for EPA/RCRA transfer[4][6].

  • Step 1: Preparation & PPE. Don standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat[2][9]. Ensure all transfers occur inside a certified chemical fume hood to mitigate inhalation risks associated with its Acute Tox. 3 classification[1][2].

  • Step 2: Container Selection. Select a chemically resistant, high-density polyethylene (HDPE) or glass container with a secure, leak-proof PTFE-lined cap[2]. The container must be explicitly designated for Halogenated Organic Waste [2][5].

  • Step 3: Segregation Verification. Verify that the waste container contains NO aqueous acids, bases, or non-halogenated solvents[2][8]. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) dilutes the stream, violates segregation protocols, and exponentially increases institutional disposal costs[4][5].

  • Step 4: Transfer. Carefully pour the 1-Bromocyclobutane-1-carbonitrile waste into the container[2]. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Step 5: Labeling. Immediately affix a hazardous waste tag[2][4]. List "1-Bromocyclobutane-1-carbonitrile" and mark the primary hazards: "Halogenated," "Toxic," and "Flammable"[1][2].

  • Step 6: Storage & Transfer. Store the sealed container in a ventilated, secondary containment tray away from light and heat sources until collection by a certified hazardous waste management contractor[2][9].

Step-by-Step Methodology: Spill Containment & Neutralization

In the event of an accidental release, immediate and calculated action is required to prevent vapor accumulation and environmental contamination[2][9].

SpillResponse Spill Chemical Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Contain with Inert Absorbent (Sand/Silica) PPE->Contain Collect Collect into Sealed Halogenated Waste Bin Contain->Collect Decon Decontaminate Surface & Log Incident Collect->Decon

Step-by-step spill containment and neutralization workflow.

  • Step 1: Evacuation & Ventilation. Immediately alert personnel in the vicinity[2]. Maximize fume hood exhaust and room ventilation to disperse toxic vapors.

  • Step 2: PPE Upgrade. If the spill is outside a fume hood, upgrade PPE to include a half-face respirator with organic vapor cartridges, given the compound's volatility and inhalation hazard[1][9].

  • Step 3: Inert Containment. Surround and cover the spill with an inert absorbent material such as dry sand, silica gel, or a commercial universal binder[2]. Causality Note: Never use combustible materials like sawdust or paper towels, as the compound is a Category 4 flammable liquid and can react with organic matrices[1][8].

  • Step 4: Collection. Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, sealable hazardous waste container[2]. Label it as "Spill Debris: Halogenated Organic Waste (1-Bromocyclobutane-1-carbonitrile)".

  • Step 5: Surface Decontamination. Wash the spill surface with a mild detergent and water, collecting the washings into an aqueous waste container (ensuring no cross-contamination with the halogenated organics)[2][5].

References

  • NextSDS. "1-bromocyclobutane-1-carbonitrile — Chemical Substance Information". Source: nextsds.com.
  • ChemBK. "39994-98-4 - Physico-chemical Properties". Source: chembk.com.
  • BenchChem. "Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals". Source: benchchem.com.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". Source: tennessee.edu.
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". Source: uwosh.edu.
  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". Source: p2infohouse.org.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Source: epa.gov.
  • PubChem (NIH). "Dichloroacetonitrile | C2HCl2N | CID 18177". Source: nih.gov.
  • Sinocure Chemical Group. "Chloroacetonitrile: Properties, Synthesis, Applications, and Safety Considerations in Modern Chemistry". Source: sinocurechem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromocyclobutane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Bromocyclobutane-1-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.